3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-(4-phenyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one
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Description
3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-(4-phenyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Protein Arginine Methyltransferase 3 (PRMT3) . PRMT3 is an enzyme that catalyzes the asymmetric dimethylation of arginine residues of various proteins . It plays a crucial role in the maturation of ribosomes and may also have a role in lipogenesis .
Mode of Action
The compound acts as an allosteric inhibitor of PRMT3 . Allosteric inhibitors function by binding to a site on the enzyme other than the active site, leading to a conformational change that reduces the enzyme’s activity. The compound’s interaction with PRMT3 results in the inhibition of the enzyme’s methyltransferase activity .
Biochemical Pathways
The inhibition of PRMT3 affects the methylation of arginine residues on various proteins . This can impact multiple biochemical pathways, particularly those involving the proteins that PRMT3 typically methylates. For instance, PRMT3’s role in ribosome maturation suggests that its inhibition could affect protein synthesis.
Pharmacokinetics
This can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability.
Properties
IUPAC Name |
3-(2-oxo-2-pyrrolidin-1-ylethyl)-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17(22-8-4-5-9-22)11-23-13-20-10-15(19(23)25)18-21-16(12-26-18)14-6-2-1-3-7-14/h1-3,6-7,10,12-13H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYGIPQZCRIJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=NC=C(C2=O)C3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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